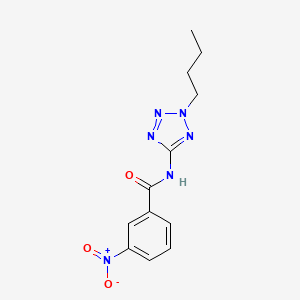![molecular formula C21H13NO3 B4549360 5-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4549360.png)
5-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
Descripción general
Descripción
5-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is a useful research compound. Its molecular formula is C21H13NO3 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.08954328 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
5-(4-Methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one's derivatives have been studied for their facile nucleophilic substitution properties. The reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with alcohols and phenols results in the synthesis of 5-alkoxy- or 5-aryloxy-anthra[1,9-cd]-6-isoxazolones, demonstrating the compound's potential for chemical modifications and applications in organic synthesis. Furthermore, these isoxazolones can be converted into 1-amino-4-alkoxyanthraquinones, expanding their utility in the synthesis of complex organic molecules (Zolotareva & Gornostaev, 1983).
Amination and Derivative Formation
The compound's derivatives undergo amination, especially 5-chloroanthra[1,9-c,d]isoxazol-6-one, which reacts readily with amines to produce amino derivatives. This reaction pathway is significant for creating amino-substituted isoxazolone derivatives, further diversifying the chemical repertoire available for research and development in organic and medicinal chemistry (Gornbstaev, Zeibert, & Zolotareva, 1980).
Antimicrobial Applications
The antimicrobial properties of isoxazol-5-one derivatives have been explored, with specific focus on their antibacterial and antifungal activities. Synthesized compounds, particularly those based on 3-methyl-4H-isoxazol-5-one frameworks, show significant activity against gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Propiedades
IUPAC Name |
10-(4-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c1-12-6-8-13(9-7-12)24-17-11-10-16-18-19(17)20(23)14-4-2-3-5-15(14)21(18)25-22-16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIMXZMKRJPJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B4549278.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4549279.png)
![ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B4549296.png)
![1-(4-fluorophenyl)-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4549299.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4549304.png)
![N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE](/img/structure/B4549312.png)
![N-(4-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B4549315.png)

![7-isobutyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4549334.png)
![1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetone](/img/structure/B4549342.png)
![N-(4-acetylphenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4549348.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4549351.png)
![N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4549357.png)
![ethyl 4-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4549370.png)
